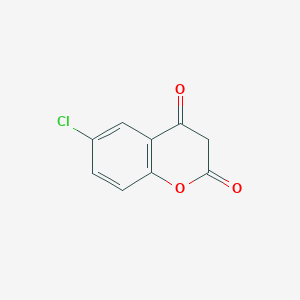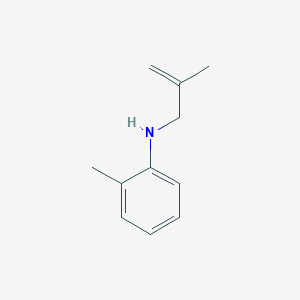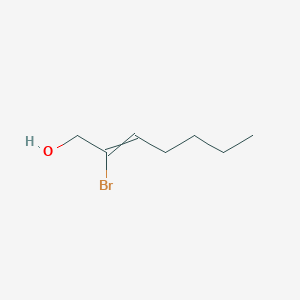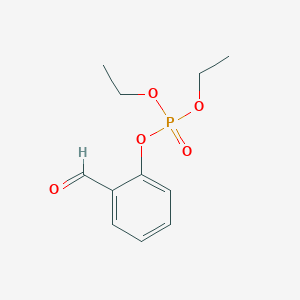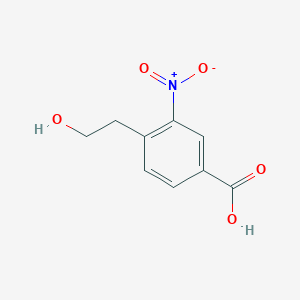![molecular formula C25H24NOP B14271396 Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- CAS No. 154851-91-9](/img/structure/B14271396.png)
Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group bonded to a naphthalenyl and diphenyl moiety, making it an interesting subject for research in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amides typically involves the reaction of diarylphosphine oxides with amines. One efficient method is through electrosynthesis, where diarylphosphine oxides and amines undergo oxidative cross-coupling under mild and metal-free conditions . This method provides good to excellent yields and is considered environmentally friendly.
Industrial Production Methods
Industrial production of phosphinic amides can be achieved through various catalytic processes. For instance, the use of zinc dichloride as a catalyst in the reaction of diphenylphosphine with amines has been reported . This method allows for the formation of phosphinic amides with high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amides can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of the amide group with other functional groups using reagents like phosphorus trichloride (PCl₃).
Common Reagents and Conditions
Common reagents used in the reactions of phosphinic amides include:
Oxidizing agents: H₂O₂, S₈, Se
Reducing agents: LiAlH₄
Substitution reagents: PCl₃
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphinic amides can yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Phosphinic amides have a wide range of applications in scientific research, including:
Chemistry: Used as ligands in coordination chemistry and catalysts in organic synthesis.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of phosphinic amides involves their ability to act as ligands, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the phosphinic amide.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- include:
- Diphenylphosphoryl-phosphinic amides
- Diphenylphosphorothioyl-phosphinic amides
- Diphenylphosphoroselenoyl-phosphinic amides
Uniqueness
What sets phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
154851-91-9 |
|---|---|
Molecular Formula |
C25H24NOP |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(1R)-N-diphenylphosphoryl-1-naphthalen-2-ylpropan-1-amine |
InChI |
InChI=1S/C25H24NOP/c1-2-25(22-18-17-20-11-9-10-12-21(20)19-22)26-28(27,23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19,25H,2H2,1H3,(H,26,27)/t25-/m1/s1 |
InChI Key |
IUGRYWWQBVAQRT-RUZDIDTESA-N |
Isomeric SMILES |
CC[C@H](C1=CC2=CC=CC=C2C=C1)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


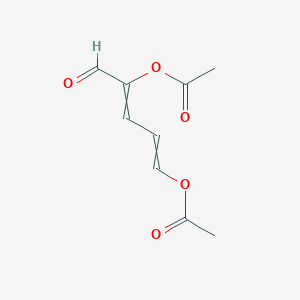
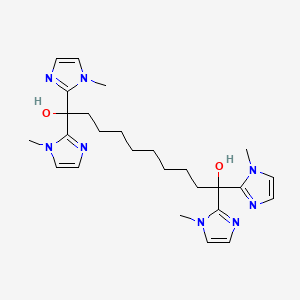
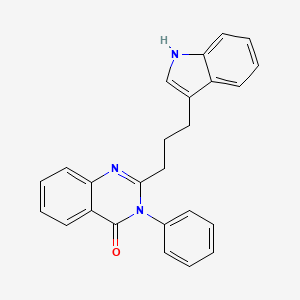
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
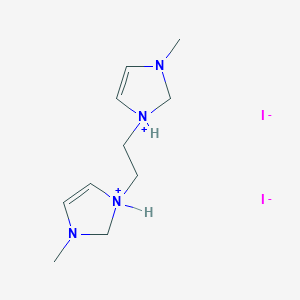
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
